Product packaging for 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one(Cat. No.:CAS No. 888-19-7)

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one

Cat. No.: B1661238
CAS No.: 888-19-7
M. Wt: 228.29 g/mol
InChI Key: HUULIVDXAQTZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Indole (B1671886) and Pyrrolidinone Architectures in Chemical Biology

The indole ring system, a bicyclic aromatic heterocycle, has a rich history in chemical biology. First isolated in the 19th century, its prevalence in nature quickly became apparent. It forms the core of the essential amino acid tryptophan and is a fundamental building block for a vast array of natural products, including neurotransmitters like serotonin (B10506) and melatonin, as well as complex alkaloids with potent pharmacological activities. The versatility of the indole scaffold has made it a privileged structure in drug discovery, with numerous indole-containing compounds being developed as therapeutic agents.

Similarly, the pyrrolidinone (or 2-pyrrolidone) ring, a five-membered lactam, is a key structural motif in many biologically active molecules. researchgate.net Its presence is notable in the racetam class of nootropic drugs, which are investigated for their cognitive-enhancing effects. The pyrrolidinone core is valued for its ability to participate in hydrogen bonding and for its conformational flexibility, which allows for effective interaction with biological targets. The study of pyrrolidinone derivatives has yielded compounds with a wide range of pharmacological properties, including anticonvulsant, antibacterial, and anticancer activities.

Significance of Fused Heterocyclic Systems in Molecular Design

The combination of two or more heterocyclic rings within a single molecule, as seen in the broader class of compounds related to 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one, is a powerful strategy in molecular design. Fused and linked heterocyclic systems often exhibit unique three-dimensional structures and electronic properties that can lead to enhanced biological activity and selectivity compared to their individual components.

The rigid yet spatially defined arrangement of atoms in these systems can facilitate precise interactions with the binding sites of proteins and other biological macromolecules. This can result in higher binding affinities and improved pharmacological profiles. Furthermore, the diverse array of heteroatoms (such as nitrogen and oxygen) in these structures provides multiple points for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Rationale for Investigating this compound as a Research Scaffold

The rationale for investigating this compound as a research scaffold stems from the synergistic potential of its indole and pyrrolidinone components. The indole moiety provides a well-established pharmacophore known to interact with a variety of biological targets, particularly those within the central nervous system. The pyrrolidinone ring, on the other hand, can modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, and can also contribute to target binding.

The ethyl linker connecting these two rings offers a degree of conformational flexibility, allowing the molecule to adopt different spatial orientations to interact with target proteins. Researchers hypothesize that by combining these two privileged scaffolds, it may be possible to develop novel compounds with unique pharmacological profiles and therapeutic applications. The investigation of this scaffold allows for the exploration of new chemical space and the potential discovery of lead compounds for various diseases.

Overview of Current Research Landscape Pertaining to this compound Analogues

The current research landscape for analogues of this compound is active and diverse, with a significant focus on their potential in neuroscience and oncology. Synthetic chemists are actively developing new methods to create libraries of related compounds with various substitutions on both the indole and pyrrolidinone rings.

Studies on closely related indole-pyrrolidinone structures have revealed a range of biological activities. For instance, certain derivatives have been investigated for their affinity for serotonin receptors, suggesting potential applications in the treatment of depression, anxiety, and other neurological disorders. Other research has explored the antiproliferative effects of similar compounds in cancer cell lines, indicating a potential for development as anticancer agents.

The table below summarizes some of the research findings for analogues of this compound, highlighting the diversity of their biological targets and activities.

Compound/Analogue ClassBiological Target/ActivityResearch Focus
Indolyl-pyrrolidinone derivativesSerotonin (5-HT) ReceptorsNeuroscience, Antidepressant, Anxiolytic
Spiro-indolin-2-one-pyrrolidine systemsMurine double minute 2 (MDM2)Oncology, p53 activation
Substituted 1-(indol-3-ylethyl)pyrrolidin-2-onesMonoamine Oxidase (MAO) InhibitionNeuroscience, Neurodegenerative diseases
Indole-based pyrrolidinone hybridsAcetylcholinesterase (AChE) InhibitionNeuroscience, Alzheimer's disease

It is important to note that while the broader class of indole-pyrrolidinone compounds is being extensively studied, detailed, publicly available research findings specifically for this compound remain limited. The synthesis and spectral characterization of similar compounds have been reported, laying the groundwork for future biological evaluation of this specific molecule. The ongoing research into its analogues continues to underscore the potential of this chemical scaffold in the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O B1661238 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one CAS No. 888-19-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-6-3-8-16(14)9-7-11-10-15-13-5-2-1-4-12(11)13/h1-2,4-5,10,15H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUULIVDXAQTZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304271
Record name 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888-19-7
Record name NSC165217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 1h Indol 3 Yl Ethyl Pyrrolidin 2 One and Its Structural Analogues

Introduction and Functionalization of the Indole (B1671886) Moiety

N-Alkylation Strategies for Indole Derivatives

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one and related N-alkylated indoles is a cornerstone of medicinal and synthetic chemistry. The weak nucleophilicity of the indole nitrogen presents a challenge, necessitating specific strategies for efficient C-N bond formation. mdpi.com

One of the most direct methods involves the reaction of tryptamine (B22526) with reagents that can form the pyrrolidinone ring. A common pathway is the acylation of tryptamine with 4-chlorobutyryl chloride, followed by an intramolecular cyclization facilitated by a base to form the lactam ring. Another approach is the high-temperature condensation of tryptamine with γ-butyrolactone.

More advanced and efficient catalytic methods have been developed. The "borrowing hydrogen" or "hydrogen autotransfer" strategy employs transition metal catalysts, such as iridium or iron complexes, to facilitate the N-alkylation of tryptamine using alcohols as the alkylating agents. nih.govbath.ac.uknih.gov This method is highly atom-economical and environmentally friendly, as the only byproduct is water. researchgate.net For instance, an iridium catalyst can activate a diol, which then alkylates the tryptamine nitrogen before cyclizing. researchgate.net

The table below summarizes various N-alkylation strategies.

MethodAlkylating AgentCatalyst/ReagentsKey Features
Acylation/Cyclization4-chlorobutyryl chlorideBase (e.g., NaH, K2CO3)Two-step process, generally reliable yields.
Condensationγ-butyrolactoneHigh TemperatureDirect one-step method, often requires harsh conditions.
Borrowing HydrogenDiols (e.g., butane-1,4-diol)Iridium or Iron complexesCatalytic, atom-economical, forms water as the only byproduct. nih.govnih.gov
Reductive Cross-CouplingN-tosylhydrazonesCopper Iodide / LigandA modern method for direct N-alkylation of the indole nucleus. researchgate.net
Phase-Transfer CatalysisAlkyl halidesQuaternary ammonium (B1175870) saltsUseful for improving reaction rates and yields in biphasic systems. google.com

Electrophilic Substitution for Indole Functionalization

Further diversification of the this compound scaffold can be achieved by electrophilic substitution on the indole ring. The indole nucleus is an electron-rich aromatic system, highly susceptible to electrophilic attack. The position of substitution is dictated by the existing substituents.

In the parent indole, the C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. However, in 1,3-disubstituted indoles like the title compound, this position is blocked. Consequently, electrophilic substitution is directed primarily to the C2 position of the pyrrole (B145914) ring, which is the next most activated site. Alternatively, under more forcing conditions, substitution can occur on the benzene (B151609) portion of the indole ring, typically at the C5 or C7 positions.

Common electrophilic substitution reactions that can be applied to functionalize the indole core include:

Vilsmeier-Haack Reaction: Introduces a formyl group (-CHO) at the C2 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Mannich Reaction: Introduces an aminomethyl group (-CH₂NR₂) using formaldehyde (B43269) and a secondary amine.

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms, which serve as handles for further cross-coupling reactions.

Nitration and Sulfonation: These reactions typically require carefully controlled conditions to avoid degradation of the indole ring and can introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups, respectively.

Stereoselective Synthesis of Enantiomeric this compound Derivatives

While this compound itself is achiral, its derivatives can contain one or more stereocenters, particularly on the pyrrolidinone ring. The synthesis of single enantiomers is of great importance in medicinal chemistry, as different stereoisomers can have vastly different biological activities.

Several strategies exist for the stereoselective synthesis of these derivatives:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials. For instance, chiral amino acids like (S)-proline or (S)-glutamic acid can be chemically transformed into substituted pyrrolidinone rings, which are then coupled with the tryptamine side chain. nih.gov

Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. Enantioselective N-alkylation of indoles can be achieved using transition-metal catalysts paired with chiral ligands. mdpi.comnih.gov For example, an aza-Wacker-type reaction can facilitate the enantioselective N-alkylation of an indole derivative with an alkenol. nih.gov

[3+2] Cycloaddition Reactions: The reaction between an azomethine ylide and a dipolarophile can construct the pyrrolidine (B122466) ring with high stereocontrol. By using a chiral auxiliary or catalyst, this method can yield highly functionalized and enantiomerically enriched spiro-pyrrolidine-indole systems. researchgate.net

StrategyApproachExampleOutcome
Chiral PoolUse of enantiopure starting materialsSynthesis from (S)-proline or 4-hydroxyproline (B1632879) derivatives. nih.govEnantiomerically pure substituted pyrrolidinones.
Asymmetric CatalysisChiral transition metal complexesPalladium-catalyzed aza-Wacker reaction with a chiral ligand. nih.govFormation of a stereocenter adjacent to the indole nitrogen.
Diastereoselective ReactionsSubstrate-controlled synthesisCyclization of a tryptamine derivative with a chiral side chain.Formation of a specific diastereomer.
Cycloaddition[3+2] cycloadditionReaction of azomethine ylides with indole-tethered dipolarophiles. researchgate.netHighly substituted, stereodefined pyrrolidine rings.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficiency of any synthetic route to this compound and its analogues is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield, minimizing side reactions, and ensuring scalability. Key variables include solvent, temperature, catalyst, and reaction time.

For the N-alkylation of tryptamine, the choice of solvent is critical. Polar aprotic solvents like DMF or DMSO can facilitate the reaction by solvating the cation of the indole salt, while non-polar solvents like toluene (B28343) may be preferred for catalytic "borrowing hydrogen" reactions. The choice of base in acylation/cyclization sequences is also important; strong bases like sodium hydride (NaH) ensure complete deprotonation of the indole nitrogen, while weaker carbonate bases may offer milder conditions.

The following table illustrates the typical effects of varying reaction parameters on the synthesis of related pyrrolidinone and indole structures. researchgate.netnih.gov

ParameterVariationGeneral Effect on Yield and PurityRationale
Solvent Toluene vs. DMF vs. Ethanol (B145695)Yields can vary significantly. Polar aprotic solvents often favor SN2 alkylations.Solvent polarity affects reactant solubility and the stability of transition states.
Temperature 25°C vs. 80°C vs. 150°CHigher temperatures generally increase reaction rates but can also lead to side products or decomposition.Provides activation energy for the reaction; kinetic vs. thermodynamic control.
Base NaH vs. K₂CO₃ vs. N(Et)₃Stronger bases can lead to higher conversion but may cause side reactions.The strength of the base determines the extent of deprotonation of the indole N-H.
Catalyst Loading 1 mol% vs. 5 mol% vs. 10 mol%Increasing catalyst loading can improve reaction rate and yield up to a certain point, after which it may not be cost-effective.Ensures a sufficient number of active sites for the catalytic cycle.
Reaction Time 1h vs. 12h vs. 24hLonger reaction times can increase conversion but also risk the formation of degradation products.The reaction must proceed long enough to reach completion without degrading the product.

Advanced Purification Techniques for Complex Organic Syntheses

The isolation and purification of this compound from a crude reaction mixture is a critical step to obtain a product of high purity. Given the complexity of the starting materials and potential side products, a combination of purification techniques is often employed.

Crystallization: This is a fundamental technique for purifying solid organic compounds. Solute crystallization, where the crude product is dissolved in a suitable solvent system at an elevated temperature and allowed to cool slowly, can yield highly pure crystalline material. For indole derivatives, solvents like ethanol, ethyl acetate (B1210297), or mixtures with n-hexane are commonly used. mdpi.com

Extraction: Liquid-liquid extraction is often used during the work-up phase to separate the desired product from inorganic salts and other impurities based on its solubility in immiscible solvents (e.g., ethyl acetate and water).

Chromatography: This is the most powerful and widely used technique for the purification of complex organic molecules.

Silica (B1680970) Gel Column Chromatography: This is the workhorse of the synthetic chemistry lab. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the target compound. nih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity (>99%), preparative HPLC is often used. Reverse-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase (e.g., acetonitrile (B52724)/water), is particularly effective for purifying indole derivatives.

Thin-Layer Chromatography (TLC): While primarily an analytical technique for monitoring reaction progress and identifying components, TLC is essential for developing the optimal solvent system for column chromatography.

These advanced techniques ensure that the final product meets the stringent purity requirements for subsequent applications.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 1h Indol 3 Yl Ethyl Pyrrolidin 2 One Analogues

Identification of Key Structural Determinants for Biological Activity

The key structural determinants for the biological activity of this class of compounds are:

The Indole (B1671886) Moiety: The indole ring system, particularly the nitrogen atom, often acts as a hydrogen bond donor, which is a critical interaction for binding to many receptors. ontosight.ai The aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in the receptor binding pocket.

The Ethylamine Side Chain: The ethyl linker connecting the indole ring at the C3 position to the pyrrolidin-2-one nitrogen is fundamental. This linker mimics the endogenous neurotransmitter serotonin (B10506). Its length and flexibility are critical for correctly positioning the terminal nitrogen group within the receptor's binding site. nih.gov

The Pyrrolidin-2-one Ring: This terminal group significantly influences the compound's properties. The nitrogen atom within this ring acts as a hydrogen bond acceptor, and its basicity is a key factor in receptor interaction. nih.gov The lactam carbonyl group adds polarity and potential for hydrogen bonding. The five-membered ring structure also introduces conformational constraints and stereochemical possibilities that can be exploited to enhance selectivity and potency. nih.govresearchgate.net

Together, these components create a pharmacophore model where the indole serves as a primary recognition element, the ethyl linker provides the correct spatial orientation, and the pyrrolidin-2-one group fine-tunes receptor interactions and pharmacological properties. frontiersin.org

Impact of Substitutions on the Indole Moiety on Receptor Binding and Functional Response

Modifications to the indole ring of tryptamine-based compounds have a profound impact on their affinity and selectivity for various receptors, particularly serotonin receptors like 5-HT₁D and 5-HT₁B. nih.govacs.org SAR studies on closely related 3-[2-(pyrrolidin-1-yl)ethyl]indoles reveal that the position and nature of the substituent are critical. nih.gov

Generally, substitutions at the 5-position of the indole ring are well-tolerated and can be used to modulate selectivity. For instance, introducing small, electron-withdrawing groups or groups capable of hydrogen bonding can enhance affinity for specific receptor subtypes. acs.org In a series of N,N-diallyltryptamine analogs, 5-fluoro and 5-methoxy substitutions were shown to increase potency in inducing the head-twitch response, a 5-HT₂A receptor-mediated behavior. nih.govresearchgate.net Conversely, substitutions at the 4-position often lead to a decrease in affinity at certain receptors, such as the 5-HT₁A receptor. nih.gov

The functional response (i.e., agonist, partial agonist, or antagonist activity) is also heavily influenced by these substitutions. The electronic properties and size of the substituent can alter the way the ligand stabilizes active or inactive conformations of the receptor upon binding. nih.gov

Indole PositionSubstituentEffect on h5-HT₁D AffinityEffect on Selectivity (vs. h5-HT₁B)Reference
5-HBaseline AffinityBaseline (9-fold) nih.gov
5-OCH₃Slight DecreaseMaintained nih.gov
5-CH₂-OxazolidinoneMaintained AffinityIncreased (up to 163-fold) nih.govacs.org
4-OHDecreased Affinity- nih.gov
2-CH₃Generally decreases affinity/potency- researchgate.net

Influence of Pyrrolidin-2-one Ring Modifications on Pharmacological Profiles

In studies of the closely related 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitutions on the pyrrolidine (B122466) ring were explored to enhance selectivity for the h5-HT₁D receptor over the h5-HT₁B receptor. nih.govacs.org It was discovered that introducing bulky substituents, such as methylbenzylamine groups, onto the pyrrolidine ring could dramatically increase both affinity for the h5-HT₁D receptor and selectivity over the h5-HT₁B subtype. nih.gov This suggests the presence of a large binding pocket in the h5-HT₁D receptor that is absent in the h5-HT₁B receptor, which can be exploited by appropriately substituted pyrrolidine rings. nih.govacs.org

While these studies were on pyrrolidine rather than pyrrolidin-2-one, the principles are applicable. Substitutions on the pyrrolidin-2-one ring of the title compound would likely modulate its interaction with such accessory binding pockets. The lactam structure is a common feature in many biologically active compounds, and its integrity is often important for activity.

Pyrrolidine Ring ModificationEffect on h5-HT₁D Affinity (Ki, nM)h5-HT₁D/h5-HT₁B SelectivityFunctional ActivityReference
Unsubstituted109-foldFull Agonist nih.gov
3-(R)-(N-benzylaminomethyl)2.2100-foldFull Agonist nih.gov
3-(R)-(N-(α-methylbenzyl)aminomethyl)1.1100-foldFull Agonist nih.gov

Data from a study on 3-[2-(pyrrolidin-1-yl)ethyl]indole analogues, demonstrating the impact of modifying the terminal ring. nih.gov

Role of Linker Region Modifications in Ligand-Target Interactions

The ethyl linker in 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one is a crucial structural element that dictates the spatial relationship between the indole pharmacophore and the pyrrolidin-2-one ring. The length and composition of this linker are critical for optimal ligand-target interactions. nih.gov

For tryptamine (B22526) derivatives, a two-carbon (ethyl) chain is generally optimal for potent activity at many serotonin receptors, as it mimics the endogenous ligand serotonin.

Linker Length: Altering the linker length can have dramatic effects. Shortening the linker to a single carbon or lengthening it to three or more carbons typically reduces binding affinity, as it improperly positions the terminal nitrogen group in the receptor's binding site. Studies on bisbenzimidazole dyes have shown that linker length can dramatically affect target binding and stabilization. nih.gov

Linker Rigidity: Introducing conformational constraints, such as double bonds or cyclopropane (B1198618) rings, into the linker can lock the molecule into a specific bioactive conformation. This can increase affinity and selectivity by reducing the entropic penalty of binding, but only if the constrained conformation is the one preferred by the receptor.

Linker Composition: The ethyl linker is subject to metabolic cleavage. nih.gov Modifying its composition, for example by introducing atoms that alter its electronic properties or steric bulk, can influence both its metabolic stability and its interaction with the receptor.

Conformational Preferences and Stereochemical Effects on Bioactivity

The non-planar, saturated nature of the pyrrolidin-2-one ring and the flexibility of the ethyl linker allow analogues of this compound to adopt multiple conformations. researchgate.netresearchgate.net The specific conformation adopted upon binding to a biological target is a key determinant of bioactivity.

Conformational Preferences: The side chain of tryptamine can exist in different conformations, with gauche and eclipsed forms being identified. researchgate.net The energy barrier between these conformations is typically low, allowing the molecule to adapt its shape to fit the receptor's binding pocket. The interaction with the receptor stabilizes one particular "bioactive" conformation. nih.gov Computational studies and high-resolution spectroscopy have been used to analyze the stable conformers of tryptamine in the gas phase. researchgate.net

Stereochemical Effects: The introduction of chiral centers, particularly on the pyrrolidin-2-one ring, can have profound effects on bioactivity. nih.gov Biological receptors are chiral environments, and thus different enantiomers of a ligand often exhibit different affinities and efficacies. For example, in the related 3-[2-(pyrrolidin-1-yl)ethyl]indoles, the stereochemistry of the substituent at the 3-position of the pyrrolidin ring was critical for achieving high affinity and selectivity. nih.gov Specifically, the (R)-enantiomer of 3-(N-(α-methylbenzyl)aminomethyl) substituted analogues was found to be more potent. nih.gov This highlights how a specific spatial orientation of substituents is required for optimal interaction with the chiral binding pocket of the receptor. nih.gov

Rational Design Strategies for Enhanced Biological Potency and Selectivity

Based on SAR data, several rational design strategies can be employed to optimize the biological potency and selectivity of this compound analogues.

Exploiting Receptor Subpockets: As demonstrated in studies of related compounds, certain receptor subtypes possess unique subpockets adjacent to the primary binding site. nih.govacs.org Designing analogues with substituents on the pyrrolidin-2-one ring that can form favorable interactions within these subpockets is a powerful strategy for enhancing both potency and selectivity. This was successfully used to achieve over 100-fold selectivity for the h5-HT₁D over the h5-HT₁B receptor by introducing bulky groups on the pyrrolidine ring. nih.gov

Fine-Tuning Indole Substituents: While the core indole is essential, decorating it with specific substituents at the 5-position can fine-tune electronic and steric properties to favor binding to one receptor over another. For instance, adding a group like an oxazolidinone via a methylene (B1212753) spacer at the 5-position of the indole ring significantly boosted selectivity for the h5-HT₁D receptor. nih.govacs.org

Conformational Restriction: Reducing the conformational flexibility of the molecule by rigidifying the ethyl linker or the pyrrolidin-2-one ring can lock the ligand in its bioactive conformation. This reduces the entropic cost of binding and can lead to higher affinity. However, this strategy requires prior knowledge of the optimal binding conformation. nih.gov

Structure-Based and Ligand-Based Design: Utilizing computational tools such as molecular docking and pharmacophore modeling can guide the design of new analogues. nih.gov Docking candidate molecules into homology models or crystal structures of target receptors can predict binding modes and affinities, allowing for the prioritization of compounds for synthesis. This approach helps in understanding how specific structural modifications can improve interactions with key amino acid residues, such as the aspartate residue in the binding pocket of some serotonin receptors. nih.gov

By systematically applying these principles, it is possible to develop analogues of this compound with highly optimized pharmacological profiles for specific therapeutic applications.

Mechanistic Elucidation of Action for 1 2 1h Indol 3 Yl Ethyl Pyrrolidin 2 One and Its Analogues

Identification of Specific Molecular Targets and Pathways

Research into analogues of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one suggests a diverse range of molecular targets, primarily centered around receptors and signaling pathways crucial in neurotransmission and cellular regulation.

The most prominently identified targets for analogues are serotonin (B10506) receptors . Specifically, derivatives of 3-[2-(pyrrolidin-1-yl)ethyl]indole have been identified as potent and selective agonists for the human 5-HT1D receptor. nih.gov This suggests a potential role in modulating serotonergic pathways, which are integral to mood, cognition, and various physiological processes. Further studies on related indole (B1671886) derivatives have shown high nanomolar affinity for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net

Analogues containing the indole-pyrrolidine scaffold have also demonstrated affinity for dopamine (B1211576) receptors . For example, certain 5-phenyl-pyrrole-3-carboxamide derivatives with a pyrrolidine (B122466) moiety exhibit affinity for D2-like dopamine receptors in the low micromolar range. nih.gov This indicates a potential interaction with the dopaminergic system, which is a key player in reward, motivation, and motor control.

Furthermore, the indole scaffold is a known pharmacophore for kinase inhibitors . Pyrrole (B145914) indolin-2-one derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFRs and PDGFRs, which are critical in angiogenesis and cancer progression. cancertreatmentjournal.com This suggests that this compound or its derivatives could potentially modulate kinase-dependent signaling pathways.

Some indole derivatives have also been found to inhibit the Hedgehog signaling pathway , a critical pathway in embryonic development and cancer. nih.govnih.gov For instance, a novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress this pathway by repressing Smoothened (SMO) activity. nih.gov

Table 1: Potential Molecular Targets of this compound Analogues

Target ClassSpecific Target(s)Observed Effect of Analogue
Serotonin Receptors 5-HT1D, 5-HT1A, 5-HT1B, 5-HT2B, 5-HT6, 5-HT7Agonism, High-affinity binding
Dopamine Receptors D2-like receptorsBinding affinity
Kinases VEGFR, PDGFRInhibition
Signaling Pathways Hedgehog Signaling PathwayInhibition

Characterization of Ligand-Receptor/Enzyme Binding Modes

The binding modes of analogues of this compound to their respective targets have been investigated through molecular modeling and structure-activity relationship (SAR) studies.

For analogues targeting serotonin receptors , the indole nucleus often plays a crucial role in binding. It can participate in π-π stacking interactions with aromatic residues in the receptor's binding pocket. The ethylpyrrolidinone side chain can form hydrogen bonds and hydrophobic interactions that contribute to affinity and selectivity. For instance, in the case of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, substitutions on the pyrrolidine ring were found to significantly enhance selectivity for the h5-HT1D receptor over the h5-HT1B receptor. nih.gov This suggests that the pyrrolidine moiety interacts with a region of the receptor that differs between these subtypes. nih.gov

In the context of kinase inhibition , the pyrrole indolin-2-one scaffold is known to bind to the ATP-binding site of kinases. The oxindole (B195798) moiety can form critical hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. cancertreatmentjournal.com The pyrrole moiety typically occupies a hydrophobic pocket. cancertreatmentjournal.com

For analogues that inhibit the Hedgehog signaling pathway by targeting Smoothened (SMO), a distinctive binding interface has been identified. nih.gov This interaction can block the ciliary translocation of SMO, a key step in pathway activation. nih.gov

Analysis of Downstream Signaling Cascades Modulated by the Compound

The modulation of molecular targets by analogues of this compound leads to the alteration of downstream signaling cascades.

Activation of serotonin receptors , such as 5-HT1D, by agonist analogues would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This can influence a variety of cellular processes, including neurotransmitter release.

Inhibition of receptor tyrosine kinases like VEGFR and PDGFR would block the downstream signaling pathways they control, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways. cancertreatmentjournal.com These pathways are central to cell proliferation, survival, and angiogenesis.

Inhibition of the Hedgehog signaling pathway at the level of SMO prevents the activation of Gli transcription factors. nih.gov This leads to the downregulation of target genes involved in cell proliferation and survival. nih.gov

Cellular and Subcellular Distribution Investigations in Relevant Biological Systems

While specific studies on the cellular and subcellular distribution of this compound are not available, the physicochemical properties of the indole and pyrrolidinone moieties suggest it is likely to be a cell-permeable compound. The indole scaffold is present in many molecules that can cross cellular membranes. nih.gov

Studies on indole-containing metal complexes have shown efficient uptake by cells, with localization often observed in the perinuclear region. nih.gov The mechanism of internalization for some of these complexes is suggested to be endocytosis. nih.gov The hydrophobicity of the compound would also play a significant role in its cellular uptake and distribution.

Computational Chemistry and Molecular Modeling in Research on 1 2 1h Indol 3 Yl Ethyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict the electronic structure, molecular geometry, and reactivity of indole (B1671886) derivatives. rsc.orgnih.gov For a molecule like 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one, these calculations can determine optimized bond lengths and angles, the distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). chemrxiv.org

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311+G(d,p), provide reliable predictions of these electronic properties. nih.govchemrxiv.org Furthermore, these methods can generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule might interact with biological targets, such as through hydrogen bonding or electrostatic interactions. nih.gov Studies on various indole derivatives have successfully used these quantum chemical methods to correlate electronic structure with biological activity, providing a solid foundation for similar analyses of this compound. rsc.orgnih.gov

Table 1: Representative Parameters from Quantum Chemical Calculations This table illustrates the types of data generated from DFT calculations for a molecule like this compound. The values are hypothetical and for representative purposes.

Parameter Description Predicted Value
Total Energy The total electronic energy of the optimized molecule. -825.4 Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital. -5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. -0.9 eV
HOMO-LUMO Gap The energy difference between HOMO and LUMO. 4.9 eV
Dipole Moment A measure of the molecule's overall polarity. 3.5 Debye
N-H Bond Length (Indole) The calculated length of the nitrogen-hydrogen bond. 1.01 Å
C=O Bond Length (Pyrrolidinone) The calculated length of the carbonyl double bond. 1.23 Å

Molecular Docking Simulations for Target Identification and Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, typically a protein or enzyme. orientjchem.org This method is instrumental in identifying potential targets for this compound and predicting its binding mode and affinity. Docking algorithms place the ligand into the binding site of a receptor and calculate a score that estimates the strength of the interaction. nih.govfrontiersin.org

For indole and pyrrolidinone-containing compounds, docking studies have been successfully applied to a wide range of targets, including enzymes like kinases, proteases, and DNA gyrase, as well as G-protein coupled receptors. nih.govnih.gov The process involves preparing the 3D structures of both the ligand and the target protein. The ligand is then flexibly docked into the active site of the protein, and various possible binding poses are evaluated. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for stable binding. frontiersin.org For this compound, the indole ring can act as a hydrogen bond donor (N-H) and participate in pi-stacking interactions, while the carbonyl oxygen of the pyrrolidinone ring can act as a hydrogen bond acceptor. These predictions help prioritize compounds for synthesis and biological testing and guide the rational design of more potent analogs. nih.gov

Table 2: Example Molecular Docking Results for a Hypothetical Target This table shows a hypothetical outcome of docking this compound into a protein active site, illustrating the data typically obtained.

Parameter Description Result
Target Protein The biological macromolecule being investigated. Tyrosine Kinase (e.g., VEGFR-2)
Docking Score An estimation of binding affinity. -8.5 kcal/mol
Hydrogen Bonds Key hydrogen bonding interactions observed. Indole N-H with Asp1046; Pyrrolidinone C=O with Cys919
Hydrophobic Interactions Amino acid residues in hydrophobic contact. Val848, Ala866, Leu889, Leu1035
Pi-Stacking Interactions Aromatic stacking interactions. Indole ring with Phe1047
Predicted Pose Description of the ligand's orientation in the active site. Indole moiety occupies a hydrophobic pocket, with the ethyl-pyrrolidinone linker extending towards the solvent-exposed region.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding pose. nih.govresearchgate.net This technique is crucial for validating docking results and understanding the behavior of this compound within a biological target. uzh.ch

A typical MD simulation for a protein-ligand complex runs for nanoseconds to microseconds. acs.org During the simulation, key metrics are analyzed, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability. A stable RMSD suggests that the ligand remains securely in the binding pocket. researchgate.net Another metric, the Root Mean Square Fluctuation (RMSF), reveals the flexibility of different parts of the protein and ligand. acs.org MD simulations can also be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), providing a more accurate estimation of binding affinity than docking scores alone. scispace.com Such simulations have been widely used to confirm the stability of complexes involving pyrrolidinone derivatives. scispace.com

Table 3: Typical Analysis from a Molecular Dynamics Simulation This table outlines the kind of data and insights gained from an MD simulation of a protein-ligand complex.

Analysis Metric Description Typical Finding for a Stable Complex
RMSD (Root Mean Square Deviation) Measures the average deviation of atoms from a reference structure over time. Low and stable RMSD values (< 2-3 Å) for both protein backbone and ligand, indicating the complex is in equilibrium. researchgate.net
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position. Higher fluctuations in loop regions of the protein, lower fluctuations in the active site and for the bound ligand.
Radius of Gyration (Rg) Measures the compactness of the protein structure. A stable Rg value indicates the protein is not unfolding and maintains its overall shape. acs.org
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over time. Key hydrogen bonds identified in docking persist for a high percentage of the simulation time.
Binding Free Energy (MM-PBSA/GBSA) Calculates the free energy of binding from simulation snapshots. Provides a quantitative estimate of binding affinity that can be compared with experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Activity Prediction and Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structures of a series of compounds with their biological activities. jocpr.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules. orientjchem.org For a scaffold like this compound, QSAR studies can be invaluable for guiding the synthesis of derivatives with improved potency.

To build a QSAR model, a set of molecules with known activities is required. Various molecular descriptors—numerical values that describe the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric factors)—are calculated. nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that relates these descriptors to activity. bohrium.com For indole and pyrrolidinone derivatives, 2D and 3D-QSAR studies have successfully identified key structural features that influence their activity against various targets. nih.govmdpi.com

Cheminformatics approaches complement QSAR by enabling the exploration of chemical space—the vast set of all possible molecules. mdpi.compeerj.com By analyzing large chemical databases, these tools can identify novel compounds, assess molecular diversity, and design chemical libraries centered around the this compound core for further screening. nih.gov

Table 4: Example of a 2D-QSAR Model and Descriptors This table provides a hypothetical QSAR equation and explains the types of descriptors that could be used to model the activity of derivatives of this compound.

Component Description
Sample QSAR Equation pIC50 = 0.45 * ClogP - 0.21 * TPSA + 0.15 * N_HBA + 2.5
Dependent Variable pIC50: The negative logarithm of the half-maximal inhibitory concentration, representing biological activity.
Independent Descriptors ClogP: A measure of the molecule's lipophilicity (hydrophobicity). A positive coefficient suggests higher activity with increased lipophilicity.
TPSA (Topological Polar Surface Area): A measure of the molecule's polarity. A negative coefficient suggests that increasing polarity may decrease activity.
N_HBA (Number of Hydrogen Bond Acceptors): A count of atoms that can accept hydrogen bonds. A positive coefficient indicates that more H-bond acceptors are favorable for activity.
Model Statistics R² (Coefficient of Determination): A value close to 1 (e.g., > 0.7) indicates a good correlation between predicted and experimental activity. nih.gov
Q² (Cross-validated R²): A measure of the model's predictive power. A value > 0.5 is generally considered predictive. bohrium.com

Virtual Screening Techniques for Lead Discovery and Optimization

Virtual screening (VS) is a powerful computational strategy used in the early stages of drug discovery to search large libraries of compounds for molecules that are likely to bind to a drug target. mdpi.com This approach can significantly reduce the number of compounds that need to be experimentally tested, saving time and resources. nih.gov The this compound scaffold can be used as a starting point for discovering new lead compounds through VS.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are docked into the active site of the target, and molecules are ranked based on their docking scores and predicted binding poses. mdpi.com This is the most common approach when a high-quality structure of the target is available.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on a set of known active molecules. A model (or pharmacophore) representing the key structural features required for activity is built, and this model is used to search for other molecules in a database with similar properties. nih.govacs.org

Once initial "hits" are identified through virtual screening, they enter the lead optimization phase. nih.govnih.gov Computational methods continue to play a crucial role here, helping to design analogs with improved potency, selectivity, and pharmacokinetic properties. arxiv.org For instance, if this compound is identified as a hit, computational models can predict which modifications to the indole or pyrrolidinone rings would be most likely to enhance its activity.

Table 5: A Typical Virtual Screening Workflow This flowchart-style table outlines the key steps involved in a virtual screening campaign to discover new leads based on a specific scaffold.

Step Action Description
1. Library Preparation Select and prepare a large database of compounds. Millions of commercially available or virtual compounds are formatted for screening (e.g., generating 3D conformers).
2. Target/Ligand Preparation Prepare the 3D structure of the protein target (for SBVS) or a set of known active ligands (for LBVS). For SBVS, this involves adding hydrogens and assigning charges to the protein. For LBVS, a pharmacophore model is generated.
3. Screening Perform high-throughput docking (SBVS) or similarity/pharmacophore searching (LBVS). The compound library is computationally screened against the target or model.
4. Hit Selection & Filtering Rank compounds by score and apply filters. Top-scoring compounds are selected. Filters (e.g., Lipinski's rule of five) are applied to remove molecules with poor drug-like properties. nih.gov
5. Post-Screening Analysis Visually inspect binding poses and perform more advanced calculations. The binding modes of the top hits are analyzed. More rigorous methods like MD simulations may be used on a smaller subset to confirm stability.
6. Experimental Validation Purchase or synthesize the most promising hits for in vitro biological testing. The final step is to experimentally verify the computational predictions.

Advanced Analytical and Spectroscopic Characterization Methods for Research on 1 2 1h Indol 3 Yl Ethyl Pyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the structure of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms present in the molecule.

¹H NMR Spectroscopy: The expected proton signals for the compound are distributed across distinct regions corresponding to the indole (B1671886) ring, the ethyl linker, and the pyrrolidinone ring. The indole moiety typically displays a characteristic signal for the N-H proton around 8.1 ppm and aromatic protons between 7.0 and 7.7 ppm. The proton at the C2 position of the indole ring appears as a singlet or a narrow triplet. The ethyl bridge protons and the pyrrolidinone ring protons would appear in the aliphatic region of the spectrum.

Interactive Data Table: Expected ¹H NMR Chemical Shifts Data predicted based on analogous structures. Solvent: CDCl₃.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole N-H~8.10broad singlet-
H-4~7.65doublet~7.9
H-7~7.38doublet~8.1
H-5~7.20triplet~7.6
H-6~7.12triplet~7.5
H-2~7.03singlet-
N-CH₂ (ethyl)~3.60triplet~7.0
N-CH₂ (pyrrolidinone)~3.30triplet~7.1
C-CH₂ (ethyl)~3.00triplet~7.0
C=O-CH₂ (pyrrolidinone)~2.40triplet~8.1
CH₂ (pyrrolidinone)~2.05quintet~7.6

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the lactam ring is particularly characteristic, appearing far downfield around 175 ppm. The carbons of the indole ring resonate in the aromatic region (110-140 ppm), while the aliphatic carbons of the ethyl linker and pyrrolidinone ring appear upfield.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts Data predicted based on analogous structures. Solvent: CDCl₃.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (pyrrolidinone)~175.2
C-7a (indole)~136.4
C-3a (indole)~127.2
C-2 (indole)~122.3
C-3 (indole)~112.9
C-7 (indole)~122.0
C-6 (indole)~119.5
C-5 (indole)~118.9
C-4 (indole)~111.3
N-CH₂ (pyrrolidinone)~48.5
N-CH₂ (ethyl)~41.8
C=O-CH₂ (pyrrolidinone)~31.0
C-CH₂ (ethyl)~25.1
CH₂ (pyrrolidinone)~18.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule. For instance, it would link the proton signal at ~3.00 ppm to the ethyl C-CH₂ carbon signal at ~25.1 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for piecing together the molecular structure. Key expected correlations for this compound would include:

Correlations between the N-CH₂ protons of the ethyl linker (~3.60 ppm) and the C-3 carbon of the indole ring (~112.9 ppm) as well as the N-CH₂ and C=O carbons of the pyrrolidinone ring.

Correlations between the C-CH₂ protons of the ethyl linker (~3.00 ppm) and the C-2 and C-3a carbons of the indole ring.

Correlations between the N-CH₂ protons of the pyrrolidinone ring (~3.30 ppm) and the carbonyl carbon (~175.2 ppm), confirming the N-acylation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental formula of a compound. It also offers structural insights through the analysis of fragmentation patterns.

HRMS is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound, which is C₁₄H₁₆N₂O. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 229.1335. An experimentally determined mass that matches this value would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound, the most likely fragmentation pathway involves the cleavage of the C-C bond beta to the indole ring, which is a common fragmentation pathway for tryptamine (B22526) derivatives. This leads to the formation of a stable indolyl-methyl cation.

Interactive Data Table: Expected Key Fragment Ions in MS/MS

m/z (Daltons) Proposed Fragment Structure Fragmentation Pathway
229.1335[M+H]⁺ (Protonated Molecule)-
144.0811Indole-ethyl cationLoss of pyrrolidin-2-one
130.0651Indolyl-methyl cation (skatole cation)Beta-cleavage of the ethyl side chain

The observation of the characteristic m/z 130.0651 fragment is strong evidence for the presence of the 2-(1H-indol-3-yl)ethyl (tryptamine) substructure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be dominated by several key absorption bands:

A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

A strong, sharp absorption band around 1680-1660 cm⁻¹ due to the C=O stretching vibration (Amide I band) of the tertiary lactam (pyrrolidinone) ring. This is one of the most diagnostic peaks in the spectrum.

Absorptions in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and in the 3000-2850 cm⁻¹ region for aliphatic C-H stretching.

Bands around 1600-1450 cm⁻¹ corresponding to C=C stretching vibrations within the indole ring.

A band in the 1400-1200 cm⁻¹ region associated with C-N stretching vibrations.

Interactive Data Table: Expected IR Absorption Frequencies

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (indole)~3400Medium, Sharp
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
C=O Stretch (Lactam, Amide I)~1670Strong, Sharp
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
C-N Stretch1400 - 1200Medium

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and, for chiral compounds, its absolute configuration. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.

For indole and pyrrolidinone-containing structures, X-ray crystallography reveals critical details about their solid-state conformation. Studies on related compounds, such as 1,5-substituted pyrrolidin-2-ones, have successfully utilized this technique to confirm their molecular structures. nih.govmdpi.com In a typical analysis, the crystallographic data would provide precise bond lengths, bond angles, and torsion angles, defining the geometry of both the indole and pyrrolidinone rings and their relative orientation.

The pyrrolidinone ring, for instance, can adopt various conformations, such as an envelope or twist form, and these subtleties are readily elucidated by X-ray diffraction. In one study of a bromo-substituted indolyl-pyrrolidine derivative, the pyrrolidine (B122466) ring was found to adopt a twist conformation. researchgate.net Furthermore, the planarity of the indole ring system can be confirmed. Analysis of intermolecular interactions, such as hydrogen bonding and π-stacking, is also possible, offering insights into the crystal packing and the forces that govern the solid-state assembly of the molecules.

A hypothetical table of crystallographic data for this compound, based on data for similar structures, is presented below to illustrate the type of information obtained.

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Density (calculated) (g/cm³)1.215
R-factor0.045

This table is illustrative and based on typical values for related organic compounds.

Chromatographic Techniques for Compound Purity and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying each component in a mixture. It is especially crucial for the analysis of chiral compounds, where the separation of enantiomers or diastereomers is required. If the pyrrolidinone ring of this compound were to be substituted, creating a stereocenter, HPLC would be the method of choice for separating the resulting diastereomers.

The separation is typically achieved using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral agent to form diastereomers that can be separated on a standard achiral column. Reversed-phase HPLC, often employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is a common approach for analyzing indole alkaloids and related compounds.

The purity of a synthesized batch of this compound would be assessed by HPLC, ideally showing a single sharp peak. The retention time (tᵣ) is characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The percentage purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Below is an example data table illustrating typical HPLC parameters for the analysis of an indole-containing compound.

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention Time (tᵣ)5.8 min
Purity (by area %)>99%

This table represents typical parameters and is for illustrative purposes.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time points, one can visualize the consumption of starting materials and the formation of the product.

In the synthesis of this compound, which could be formed from tryptamine and a suitable lactone precursor, TLC would be used to determine the optimal reaction time. The starting materials and the product will have different polarities and thus travel different distances up the TLC plate in a given solvent system (eluent). The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific eluent.

For visualization, the TLC plate is often viewed under UV light (254 nm), where the indole moiety will absorb and appear as a dark spot. Staining with a reagent such as potassium permanganate (B83412) or p-anisaldehyde can also be used for visualization. By comparing the Rƒ value of the newly formed spot to that of a pure standard of this compound, the identity of the product can be preliminarily confirmed.

An illustrative data table for TLC analysis is provided below.

CompoundEluent System (Ethyl Acetate (B1210297):Hexane, 1:1)Rƒ Value
Tryptamine (Starting Material)Ethyl Acetate:Hexane (1:1)0.25
This compound (Product)Ethyl Acetate:Hexane (1:1)0.50

These Rƒ values are hypothetical and serve as an example for this type of analysis.

Future Research Directions and Unaddressed Questions for 1 2 1h Indol 3 Yl Ethyl Pyrrolidin 2 One Studies

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are paramount in modern pharmaceutical development. Future research should prioritize the development of sustainable and eco-friendly methods for the synthesis of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one and its derivatives. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

Current research highlights several promising strategies:

Aqua/Mechanochemical Synthesis: Recent studies have demonstrated the successful synthesis of spiro[indole-pyrrolidine] derivatives using water as a solvent or under solvent-free mechanochemical conditions. researchgate.netmdpi.com These methods offer significant advantages, including ambient reaction temperatures, shorter reaction times, and excellent yields, thereby reducing reliance on volatile organic solvents. researchgate.net

Multicomponent Reactions in Green Solvents: One-pot, three-component domino reactions in ethanol-water mixtures have been successfully employed for the synthesis of pyrrolidine-fused spirooxindoles. nih.govrsc.org This approach is catalyst-free, produces high yields, and simplifies purification, avoiding the need for toxic solvents and chromatography. nih.gov

Use of Eco-Friendly Solvents: Propylene carbonate has been identified as a green and efficient solvent for the synthesis of bis-indoles, offering advantages in both reaction yield and product isolation. researchgate.net

Catalyst-Free and Mild Conditions: The de novo assembly of the indole (B1671886) core from readily available starting materials has been achieved using ethanol (B145695) as a solvent without the need for a metal catalyst, operating under mild conditions. rsc.org

Future work should aim to adapt and optimize these green synthetic strategies for the specific production of this compound, focusing on atom economy and waste reduction.

Exploration of Novel Biological Targets and Therapeutic Applications

While the indole and pyrrolidinone moieties are known to interact with a range of biological targets, the full therapeutic potential of this compound remains to be elucidated. Further research should aim to identify and validate novel biological targets for this compound and its derivatives.

Promising areas of investigation include:

Oncology: The indole scaffold is a key component of many anticancer agents. nih.gov Novel spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds have been identified as inhibitors of the MDM2–p53 interaction, a critical pathway in cancer. acs.org Additionally, indole derivatives have shown potential as Bcl-2 inhibitors, inducing apoptosis in cancer cells. nih.gov

Inflammatory Diseases: A novel pyrrolidinone indole compound has been discovered as a highly potent and irreversible inhibitor of Myeloperoxidase (MPO), an enzyme implicated in oxidative stress and tissue damage in various inflammatory conditions, including cardiovascular disease. nih.gov

Neurodegenerative and Mental Health Disorders: Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their affinity to multiple serotonin (B10506) receptors, showing potential as multi-target antidepressants. nih.govresearchgate.net Indole-based compounds are also being designed as multi-target-directed ligands for the treatment of Alzheimer's disease by targeting neuroinflammation. nih.gov

Infectious Diseases: Indole derivatives have demonstrated antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. mdpi.com

Future studies should employ high-throughput screening and chemoproteomics to systematically screen this compound against a wide array of biological targets to uncover new therapeutic applications.

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid de novo design of novel compounds with desired pharmacological properties. medlines.ukayubmed.edu.pk Future research on this compound should leverage these powerful computational tools.

Key applications of AI and ML in this context include:

Generative Models for Novel Scaffolds: AI-driven generative models can design novel molecules with optimized properties. nih.gov These models can be trained on existing data for indole and pyrrolidinone derivatives to generate new compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

Predictive Modeling: Ensemble Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the binding affinities of newly designed compounds, while deep neural networks can evaluate their potential toxicity. nih.govnih.gov

Accelerated Drug Development: AI has the potential to significantly speed up the identification of new drug candidates and the synthesis of more desirable compounds, thereby reducing the time and cost of drug development. ayubmed.edu.pk

Advanced Methodologies for Preclinical Efficacy and Mechanism Validation

To bridge the gap between promising in vitro activity and successful clinical translation, robust preclinical evaluation is essential. Future studies on this compound should incorporate advanced preclinical models and methodologies.

Areas for advancement include:

Human-Relevant In Vitro Models: The use of organ-on-a-chip technology and other advanced in vitro systems that more closely mimic human physiology can improve the prediction of drug efficacy and toxicity. nih.gov

Sophisticated In Vivo Models: The development and use of more predictive animal models of human diseases are crucial for evaluating the in vivo efficacy of new compounds. probiocdmo.comadgyllifesciences.compharmacologydiscoveryservices.com This includes orthotopic and metastasis tumor models in oncology and models of fibrosis and autoimmune diseases. probiocdmo.comadgyllifesciences.com

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which this compound and its analogs exert their biological effects is needed. This can be achieved through a combination of molecular docking studies, biochemical assays, and cell-based functional assays.

A comprehensive preclinical package that includes data from these advanced models will be critical for de-risking the clinical development of drug candidates based on this scaffold.

Investigation of Structural Isomers and Their Distinct Biological Profiles

Chirality plays a critical role in the biological activity of many drugs, as different enantiomers of a chiral compound can exhibit distinct pharmacological, toxicological, and pharmacokinetic properties. nih.gov The this compound scaffold contains at least one chiral center, and the investigation of its stereoisomers is a crucial and unaddressed area of research.

Future research should focus on:

Chiral Separation: The development of efficient methods for the chiral separation of the enantiomers of this compound is a necessary first step. mdpi.comnih.govwvu.edu High-performance liquid chromatography (HPLC) with chiral stationary phases is a commonly used and effective technique for this purpose. nih.gov

Stereospecific Synthesis: The development of stereoselective synthetic routes to obtain enantiomerically pure forms of the compound would be highly valuable.

Differential Biological Evaluation: Once the individual enantiomers are isolated, their biological activities should be independently evaluated. This includes assessing their potency, selectivity, and potential for off-target effects.

Structure-Activity Relationship (SAR) Studies: A detailed SAR study of the different stereoisomers will provide valuable insights into the three-dimensional structural requirements for optimal interaction with their biological targets. researchgate.net

By elucidating the distinct biological profiles of the different structural isomers of this compound, it may be possible to identify a single enantiomer with an improved therapeutic index, leading to the development of a safer and more effective drug.

Q & A

Q. How to address discrepancies in crystallographic data for indole-pyrrolidinone hybrids?

  • Methodological Answer : Re-refine X-ray diffraction data with software (e.g., SHELXL) using high-resolution datasets (>1.0 Å). Check for disorder in flexible substituents (e.g., ethyl chains) and apply restraints. Compare with deposited structures (e.g., CCDC entries from Acta Crystallographica Section E) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.